Sabeluzole

Description

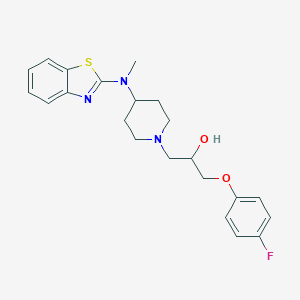

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMKTIJBFUMVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869418 | |

| Record name | Sabeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104383-17-7 | |

| Record name | Sabeluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104383-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabeluzole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABELUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Neuroprotective Effects of Sabeluzole on Primary Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of Sabeluzole on primary neurons. It is designed to be a valuable resource for researchers and professionals in the fields of neuroscience and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of the underlying molecular mechanisms.

Introduction

This compound is a benzothiazole derivative that has demonstrated neuroprotective properties in various preclinical studies. It has been investigated for its potential therapeutic utility in neurodegenerative conditions, with a particular focus on its ability to mitigate excitotoxicity and modulate neuronal structural proteins. This document synthesizes the key findings from in vitro studies of this compound on primary neuronal cultures, providing an in-depth look at its mechanisms of action and experimental basis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound on primary neurons. These data highlight the compound's potency in protecting neurons from various insults and in promoting neuronal structural integrity.

Table 1: Neuroprotective Efficacy of this compound Against Excitotoxicity

| Parameter | Cell Type | Insult | This compound Concentration | Effect | Reference |

| IC50 (LDH Release) | Rat Hippocampal Neurons | 1 mM Glutamate | 34 ± 13 nM | Inhibition of glutamate-induced lactate dehydrogenase (LDH) release. | [1] |

| LDH Release Inhibition | Rat Hippocampal Neurons | 1 mM Glutamate | 10 µM (acute) | 40% reduction in LDH release. | [1] |

| LDH Release Inhibition | Rat Hippocampal Neurons | 1 mM Glutamate | 0.1 µM (chronic) | 70-80% reduction in LDH release. | [1] |

| Neuronal Protection | Rat Hippocampal Neurons | 5 mM NMDA | 0.1 µM (chronic) | Full protection against N-methyl-D-aspartate (NMDA)-induced neurotoxicity. | [1] |

| Neuronal Protection | Rat Cerebellar Granule Cells | Glutamate | Nanomolar concentrations | Resistance to glutamate-induced excitotoxicity. | |

| Tau Expression | Rat Cerebellar Granule Cells | Glutamate | Nanomolar concentrations | Prevention of glutamate-induced increase in tau expression. |

Table 2: Effects of this compound on Neurite Outgrowth

| Cell Type | This compound Concentration | Effect | Reference |

| Rat Hippocampal Neurons | 0.1 - 0.5 µM | 10-30% enhancement of neurite outgrowth. | |

| N4 Neuroblastoma Cells | 0.1 - 0.5 µM | 10-30% enhancement of neurite outgrowth. | |

| Adult Rat Dorsal Root Ganglion Neurons | 0.1 - 0.5 µM | 10-30% enhancement of neurite outgrowth. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the in vitro studies of this compound.

Primary Neuron Culture

Objective: To establish and maintain primary neuronal cultures for subsequent neuroprotection and neurite outgrowth assays.

Protocol:

-

Preparation of Culture Substrate:

-

Coat culture plates or coverslips with 100 µg/mL poly-L-lysine in borate buffer overnight at 37°C.

-

Wash three times with sterile, deionized water and allow to air dry in a sterile hood.

-

-

Tissue Dissociation:

-

Dissect hippocampi or cerebella from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in a solution of 0.25% trypsin in HBSS for 15 minutes at 37°C.

-

Terminate trypsinization by adding an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating and Maintenance:

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 2.5 x 10^5 cells/cm² onto the prepared culture substrates.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Replace half of the culture medium every 3-4 days.

-

Neuroprotection Assay (LDH Release)

Objective: To quantify the protective effect of this compound against glutamate-induced excitotoxicity by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

Protocol:

-

Cell Treatment:

-

Culture primary hippocampal neurons for 7 days in vitro (DIV).

-

For chronic treatment, add this compound (e.g., 0.1 µM) to the culture medium on DIV 1 and DIV 4.

-

For acute treatment, add this compound (e.g., 10 µM) 30 minutes prior to the excitotoxic insult.

-

-

Excitotoxic Insult:

-

Expose the neuronal cultures to 1 mM glutamate in serum-free medium for 16 hours.

-

-

LDH Measurement:

-

Collect the culture supernatant.

-

Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

To determine the maximum LDH release, lyse a set of control wells with 1% Triton X-100.

-

Calculate the percentage of LDH release relative to the maximum release control.

-

Neuronal Viability Assay (MAP2 ELISA)

Objective: To assess neuronal survival by quantifying the levels of microtubule-associated protein 2 (MAP2), a neuron-specific cytoskeletal protein.

Protocol:

-

Cell Lysis:

-

After treatment, wash the neurons with phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing 0.5% Triton X-100 and protease inhibitors.

-

-

ELISA Procedure:

-

Coat a 96-well plate with the cell lysates overnight at 4°C.

-

Block non-specific binding sites with 5% non-fat dry milk in PBS for 1 hour.

-

Incubate with a primary antibody against MAP2 for 2 hours at room temperature.

-

Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

Quantify MAP2 levels relative to a standard curve of purified MAP2 protein.

-

Tau Protein Expression Analysis (Western Blot)

Objective: To determine the effect of this compound on the expression levels of tau protein in response to neurotoxic stimuli.

Protocol:

-

Protein Extraction:

-

Lyse the treated cerebellar granule cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against total tau overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control such as β-actin.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound in primary neurons are attributed to its modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

This compound's neuroprotective mechanism against excitotoxicity.

Experimental workflow for in vitro studies of this compound.

Mechanism of Action Details

This compound is believed to exert its neuroprotective effects through a multi-faceted mechanism:

-

Modulation of NMDA Receptor Activity: Chronic treatment with this compound has been shown to reduce the inward current induced by NMDA, suggesting a modulatory effect on the NMDA receptor complex.[2] This action likely contributes to its ability to protect neurons from glutamate-induced excitotoxicity, which is heavily mediated by excessive NMDA receptor activation and subsequent calcium influx.

-

Stabilization of the Neuronal Cytoskeleton: this compound has been found to promote the polymerization of tubulin, a key component of microtubules.[3] By stabilizing the microtubule network, this compound may enhance the structural integrity of neurons, making them more resilient to neurotoxic insults. This is consistent with its observed effects on promoting neurite outgrowth.

-

Prevention of Tau Hyperphosphorylation: In response to neurotoxic stimuli, the microtubule-associated protein tau can become hyperphosphorylated, leading to its dissociation from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. This compound has been shown to prevent the injury-mediated increase in tau expression and immunoreactivity, suggesting that it interferes with the signaling pathways that lead to aberrant tau pathology.

Conclusion

The in vitro studies on primary neurons provide compelling evidence for the neuroprotective properties of this compound. Its ability to counteract excitotoxicity, stabilize the neuronal cytoskeleton, and prevent pathological changes in tau protein highlights its potential as a therapeutic agent for neurodegenerative diseases. The detailed experimental protocols and data presented in this guide offer a solid foundation for further research into the molecular mechanisms of this compound and the development of related neuroprotective compounds.

References

- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Sabeluzole: A Neuroprotective Agent with a Potential Role in Mitigating Tau Pathology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sabeluzole, a benzothiazole derivative, has demonstrated neuroprotective properties with a potential role in preventing the upregulation of tau protein associated with neurotoxicity. This technical guide provides an in-depth analysis of the available scientific data on this compound's mechanism of action related to tau pathology. The primary focus is on its ability to prevent the increase in tau expression induced by neurotoxic stimuli, rather than direct inhibition of tau aggregation or hyperphosphorylation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows. While this compound has shown promise in preclinical studies, further research is required to fully elucidate its mechanism of action, particularly concerning its direct effects on microtubule stability and the specific signaling pathways it modulates.

Introduction

Tau protein, a microtubule-associated protein, plays a crucial role in maintaining the stability of the neuronal cytoskeleton. In several neurodegenerative diseases, collectively known as tauopathies, tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a pathological hallmark of diseases like Alzheimer's. This compound has been investigated for its potential to counteract these pathological processes. Preclinical evidence suggests that this compound's primary benefit in the context of tau pathology stems from its neuroprotective effects, which indirectly prevent the overexpression of tau in response to neuronal injury.[1][2]

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative findings from in vitro studies assessing the neuroprotective and tau-modulating effects of this compound.

Table 1: Neuroprotective Effects of this compound

| Parameter | Cell Type | Neurotoxin | This compound Concentration | Effect | Reference |

| IC50 (LDH Release) | Rat Brain Neuronal Cultures | 1 mM Glutamate | 34 ± 13 nM | Inhibition of neurotoxicity | [3] |

| Cell Death Reduction | Cerebellar Granule Cells | 50 µM Glutamate | 50 nM | ~50% reduction in cell death | [1] |

| LDH Release Inhibition | Differentiated SH-SY5Y Cells | 10 µM Doxorubicin | 50 nM | 30% inhibition of LDH release | [1] |

Table 2: Effect of this compound on Tau Expression

| Parameter | Cell Type | Neurotoxin | This compound Concentration | Effect | Reference |

| Tau Immunoreactivity | Differentiated SH-SY5Y Cells | Doxorubicin | 50 nM | 65% decrease in gray intensity (Alz50 antibody) | [1] |

| Tau Protein Levels | Cerebellar Granule Cells | Glutamate | 50 nM | Prevents glutamate-induced increase | [1][2] |

| Tau mRNA Levels | Cerebellar Granule Cells | Glutamate | 50 nM | Prevents glutamate-induced increase | [1][2] |

Experimental Protocols

Cell Culture and Differentiation

3.1.1. Primary Cerebellar Granule Cells

-

Source: Cerebella of 8-day-old Sprague-Dawley rats.[1]

-

Dissociation: Mechanical dissociation in a Krebs-bicarbonate buffer supplemented with glucose.[1]

-

Plating: Cells are plated on poly-L-lysine-coated dishes at a density of 1.5 x 10^6 cells/ml.[1]

-

Culture Medium: Basal Medium Eagle (BME) supplemented with 10% fetal calf serum, 25 mM KCl, 2 mM glutamine, and 100 µg/ml gentamicin.[1]

-

Maintenance: Cytosine arabinoside (10 µM) is added after 24 hours in culture to inhibit the proliferation of non-neuronal cells.[1]

3.1.2. SH-SY5Y Human Neuroblastoma Cells

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Differentiation: Cells are treated with 10 µM retinoic acid in a serum-reduced medium (e.g., 1% FBS) for 7-14 days to induce a neuronal phenotype.[1]

Neurotoxicity and Neuroprotection Assays

3.2.1. Induction of Neurotoxicity

-

Glutamate-induced Excitotoxicity (Cerebellar Granule Cells): After 12 days in vitro (DIV), cultured neurons are exposed to glutamate (e.g., 50 µM) for a specified period (e.g., 15 minutes) in a buffer solution.[1]

-

Doxorubicin-induced Toxicity (SH-SY5Y Cells): Differentiated SH-SY5Y cells are treated with doxorubicin (e.g., 10 µM) for 24 hours.[1]

3.2.2. This compound Treatment

-

For neuroprotection studies, cells are typically pre-treated with this compound (e.g., 50 nM) for a specified duration before the addition of the neurotoxin. In some protocols, repeated treatments are applied during cell differentiation.[1][3]

3.2.3. Assessment of Cell Viability (LDH Assay)

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. Its activity in the medium is proportional to the number of dead cells.

-

Procedure:

-

Collect the culture medium from each well.

-

Centrifuge to remove any detached cells.

-

Transfer the supernatant to a new plate.

-

Add the LDH assay reagent mixture (containing diaphorase, NAD+, and iodotetrazolium chloride).

-

Incubate in the dark at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of LDH release relative to control (untreated) and maximum LDH release (cells lysed with a detergent).

-

Analysis of Tau Expression

3.3.1. Western Blotting for Tau Protein

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate with a primary antibody against tau (e.g., a pan-tau antibody).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

3.3.2. RT-PCR for Tau mRNA

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.

-

PCR Amplification: The tau cDNA is amplified using specific primers flanking the region of interest. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control.

-

Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA stain (e.g., ethidium bromide). Band intensities are quantified to determine the relative expression of tau mRNA.

Proposed Mechanism of Action and Experimental Workflows

The precise signaling pathway through which this compound prevents the neurotoxin-induced increase in tau expression has not been fully elucidated. However, based on the available data, a proposed mechanism involves the modulation of intracellular pathways that are activated in response to neuronal injury. This compound does not appear to directly interact with glutamate receptors or significantly alter intracellular calcium levels, suggesting its target is downstream of these initial triggers of excitotoxicity.[1]

Visualizations

Caption: Proposed mechanism of this compound's effect on tau expression.

Caption: General experimental workflow for assessing this compound's effects.

Discussion and Future Directions

The available evidence strongly suggests that this compound's role in preventing tau pathology is primarily a consequence of its neuroprotective activity. By mitigating the cellular stress response to neurotoxins, this compound prevents the downstream upregulation of tau gene and protein expression. This is a significant finding, as elevated tau levels can contribute to cytoskeletal instability and are a precursor to the formation of pathological aggregates.

A key area for future investigation is the potential direct effect of this compound on microtubule dynamics. While some studies propose that this compound stabilizes the neuronal cytoskeleton, there is a lack of direct, quantitative evidence from in vitro microtubule polymerization assays.[4] Such studies would be crucial to determine if this compound has a dual mechanism of action: both preventing tau overexpression and directly reinforcing the microtubule network.

Furthermore, the precise intracellular signaling pathways modulated by this compound remain to be identified. Unraveling these pathways will be essential for a complete understanding of its mechanism of action and for the development of more targeted therapeutic strategies. Future research should focus on investigating the effects of this compound on key signaling cascades known to be involved in both neuroprotection and the regulation of tau expression, such as the PI3K/Akt, MAPK, and CREB pathways.

References

- 1. Priming of cultured neurons with this compound results in long-lasting inhibition of neurotoxin-induced tau expression and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iris.unibs.it [iris.unibs.it]

- 3. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound stabilizes the neuronal cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Sabeluzole for Alzheimer's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabeluzole (R 58735) is a benzothiazole derivative that was investigated in the late 1980s and 1990s for its potential as a treatment for Alzheimer's disease. As a putative cognitive enhancer, its primary mechanism of action was identified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Early research explored its neuroprotective effects and its impact on cognitive function. This technical guide provides a detailed overview of the available preclinical and early clinical data on this compound, focusing on quantitative data, experimental methodologies, and associated signaling pathways.

Core Data Summary

In Vitro Efficacy

This compound demonstrated neuroprotective properties in preclinical cell-based assays. Chronic treatment with this compound was found to protect cultured rat brain neurons from glutamate-induced excitotoxicity.

| Assay | Cell Type | Challenge | Key Parameter | Value | Reference |

| Glutamate-Induced Neurotoxicity | Primary cultures of rat hippocampal neurons | 1 mM Glutamate | IC50 (inhibition of LDH release) | 34 ± 13 nM | [1] |

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in elderly patients with Alzheimer's disease and in individuals with hepatic dysfunction. These studies provided initial insights into the drug's absorption, distribution, metabolism, and excretion.

Single and Repeated Oral Dosing in Elderly Alzheimer's Patients [2]

| Parameter | Single Dose (10 mg) | Repeated Dose (10 mg b.d.) |

| Tmax (hours) | 1 - 4 | Not Reported |

| Cmax (ng/mL) | 42 | 94 (peak) |

| Cmin (ng/mL) | Not Applicable | 53 (trough) |

| Terminal Half-life (hours) | ~33 | ~33 |

Single Oral Dose (10 mg) in Healthy vs. Hepatically Impaired Subjects [3]

| Parameter | Healthy Volunteers | Severe Hepatic Dysfunction |

| Terminal Half-life (hours) | 17.5 ± 10.2 | 39.3 ± 11.5 |

| AUC (ng·h/mL) | 331 ± 282 | 681 ± 200 |

Experimental Protocols

Glutamate-Induced Neurotoxicity in Rat Hippocampal Neurons[1]

-

Cell Culture: Primary neuronal cultures were derived from the hippocampal formation of 17-day-old rat embryos.

-

Treatment: Cultures were treated chronically with this compound at various concentrations.

-

Induction of Neurotoxicity: On day 7 in culture, neurons were exposed to 1 mM glutamate for 16 hours.

-

Assessment of Neuroprotection:

-

Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium was measured as an indicator of cell death.

-

MAP2 Quantification: The level of microtubule-associated protein 2 (MAP2), a neuronal cytoskeletal protein, was quantified in cell homogenates using an enzyme-linked immunosorbent assay (ELISA) to assess neuronal survival.

-

Pharmacokinetic Study in Elderly Alzheimer's Patients[2]

-

Study Population: Six elderly patients diagnosed with senile dementia of the Alzheimer's type.

-

Dosing Regimen:

-

Single Dose: A single oral dose of 10 mg of this compound.

-

Repeated Dose: 10 mg of this compound administered twice daily (b.d.).

-

-

Sample Collection: Blood samples were collected at various time points after dosing to determine plasma concentrations of this compound.

-

Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated analytical method (details not specified in the abstract).

Clinical Efficacy Trial in Probable Alzheimer's Disease[4]

-

Study Design: A one-year, double-blind, placebo-controlled study.

-

Participants: Patients with a diagnosis of probable Alzheimer's disease.

-

Treatment Arms:

-

This compound 5 mg twice daily

-

This compound 10 mg twice daily

-

Placebo

-

-

Primary Outcome Measure: Cognitive performance was assessed periodically using the Alzheimer's Disease Assessment Scale (ADAS-Cog).

-

Secondary Outcome Measures: Structural brain changes were examined by computerized tomographic (CT) imaging before and after treatment.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of this compound

This compound's primary mechanism of action is believed to be the non-competitive antagonism of the NMDA receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. By blocking the NMDA receptor, this compound is thought to mitigate these downstream effects. Furthermore, some evidence suggests that this compound's neuroprotective effects may also involve the modulation of nitric oxide (NO) signaling pathways and the prevention of injury-mediated increases in tau protein expression.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates the general workflow for assessing the neuroprotective effects of this compound in a cell-based assay.

Conclusion

Early-stage research on this compound suggested its potential as a neuroprotective agent for Alzheimer's disease, primarily through the antagonism of the NMDA receptor. In vitro studies demonstrated its ability to protect neurons from excitotoxicity at nanomolar concentrations. Early clinical trials showed that this compound was well-tolerated and might have a modest beneficial effect on cognitive decline in Alzheimer's patients. However, the development of this compound for Alzheimer's disease did not progress to later stages, and it is not an approved treatment. The data presented here summarizes the foundational research that was conducted on this compound.

References

- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection of lubeluzole is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Sabeluzole Administration Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabeluzole (also known as R 58735) is a benzothiazole derivative with demonstrated neuroprotective and nootropic properties. Its primary mechanism of action is believed to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Dysregulation of this pathway is implicated in various neurological disorders, including Alzheimer's disease and excitotoxic neuronal injury. This compound has been investigated for its potential to mitigate neuronal damage and enhance cognitive function.

These application notes provide a detailed overview of the administration protocols for this compound in preclinical in vivo studies, based on available scientific literature. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of this compound in relevant animal models.

Mechanism of Action

This compound's neuroprotective effects are primarily attributed to its role as an NMDA receptor antagonist. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca2+) influx into neurons, triggering a cascade of neurotoxic events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By blocking the NMDA receptor, this compound can attenuate this excitotoxic cascade.

Furthermore, some studies suggest that this compound's neuroprotective actions may also involve the modulation of tau protein expression, a key component of neurofibrillary tangles in Alzheimer's disease.

In Vivo Administration Protocols

The following protocols are derived from published preclinical studies. Researchers should adapt these protocols based on their specific experimental design, animal model, and institutional guidelines.

Animal Models

The majority of published in vivo studies investigating the cognitive-enhancing effects of this compound have utilized rat models.

Administration Route and Dosage

Subcutaneous (SC) injection has been a documented route for this compound administration in rats.

Rat Protocol:

-

Dosage: 5 mg/kg or 25 mg/kg body weight.[1]

-

Administration Schedule: A single injection administered one hour before the acquisition session of a behavioral task has been shown to be effective in preventing amnesic effects.[1] For social recognition tests, a single injection immediately after the first exposure to a juvenile rat has been used.[1]

-

Vehicle: While the specific vehicle was not detailed in the available abstract, common vehicles for subcutaneous administration of small molecules include sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil. It is crucial to perform vehicle-controlled studies to ensure that the observed effects are due to this compound and not the vehicle.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study evaluating the effects of this compound on habituation and social recognition in rats.

| Animal Model | Administration Route | Dosage (mg/kg) | Key Quantitative Findings | Reference |

| Rat | Subcutaneous (SC) | 5 or 25 | Blocked chlordiazepoxide-induced increases in locomotor and rearing activities in a retention session 72 hours after acquisition. | [1] |

| Rat | Subcutaneous (SC) | 25 | Significantly reduced the time spent in social investigation during a second exposure to the same juvenile rat 120 minutes after the first exposure. | [1] |

Experimental Protocol: Social Recognition Test in Rats

This protocol is based on the methodology described in the study by Lebrun et al. (1991).[1]

Objective: To assess the effect of this compound on short-term social memory in rats.

Materials:

-

Adult male rats

-

Juvenile male rats

-

This compound

-

Vehicle control solution

-

Subcutaneous injection supplies

-

Test arena

Procedure:

-

Habituation: Acclimate the adult rats to the test arena for a specified period before the experiment.

-

First Exposure: Place an adult rat in the test arena with a juvenile rat for a defined period (e.g., 5 minutes).

-

Administration: Immediately after the first exposure, administer this compound (25 mg/kg, SC) or the vehicle control to the adult rat.[1]

-

Inter-exposure Interval: Return the adult rat to its home cage for a 120-minute interval.[1]

-

Second Exposure: Re-expose the adult rat to either the same juvenile rat (familiar) or a novel juvenile rat for the same duration as the first exposure.

-

Data Collection: Record the time the adult rat spends actively investigating the juvenile rat (e.g., sniffing, grooming) during both exposures.

-

Analysis: Compare the investigation time between the first and second exposures for both the this compound-treated and vehicle-treated groups. A significant reduction in investigation time towards the familiar juvenile in the this compound group compared to the control group indicates enhanced social recognition memory.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's neuroprotective mechanism via NMDA receptor antagonism.

Caption: Experimental workflow for the social recognition test in rats.

References

Sabeluzole: Comprehensive Application Notes and Protocols for Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of Sabeluzole, a neuroprotective agent with potential applications in neurodegenerative disease research. The information compiled is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound is a benzothiazole derivative with neuroprotective properties. A summary of its relevant physicochemical data is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆FN₃O₂S | --INVALID-LINK-- |

| Molecular Weight | 415.5 g/mol | --INVALID-LINK-- |

| Solubility in DMSO | 2 mg/mL | --INVALID-LINK-- |

| Storage (Powder) | Room Temperature | --INVALID-LINK-- |

Solution Preparation Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 4.155 mg of this compound (M.W. = 415.5 g/mol ).

-

Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.155 mg of this compound.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.

-

Sterilization (Optional): As DMSO is a strong solvent, filtration of a 100% DMSO stock solution is often not necessary as it is considered self-sterilizing. However, if desired for specific applications, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

-

Store aliquots at -20°C for up to 1 month.[2]

-

For long-term storage, store at -80°C for up to 6 months.[2]

-

Protect from light.[2]

Preparation of Working Solutions for Cell Culture

Procedure:

-

Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in cell culture medium to the desired final concentration. To minimize precipitation, it is recommended to perform serial dilutions.

-

Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent toxicity to the cells.[3]

-

A vehicle control (cell culture medium with the same final concentration of DMSO) should be included in all experiments.

In Vivo Formulation Preparation

This protocol outlines the preparation of a this compound formulation suitable for in vivo administration, based on a common co-solvent method.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 25 mg/mL solution.

-

Prepare the vehicle solution:

-

In a sterile tube, combine the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, and 5% Tween-80.

-

-

Prepare the final formulation:

-

Slowly add the this compound stock solution (from step 1) to the vehicle solution (from step 2) while vortexing.

-

Add sterile saline to reach the final desired volume and concentration. For example, to prepare a 1 mL working solution, you would add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and 50 µL of Tween-80, mix well, and then add 450 µL of saline. This would result in a final this compound concentration of 2.5 mg/mL.[2]

-

-

Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[2]

-

It is recommended to prepare this formulation fresh on the day of use.

Experimental Protocols

In Vitro Neuroprotection Assay

This experimental workflow is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Workflow:

-

Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) at an appropriate density in 96-well plates.

-

This compound Pre-treatment: After allowing the neurons to mature, pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes). A control group without glutamate exposure should also be included.

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, conditioned medium.

-

Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using a standard method such as the MTT assay, LDH assay, or by counting viable neurons after staining with a live/dead cell stain.

-

Data Analysis: Quantify the percentage of viable neurons in each treatment group and compare the this compound-treated groups to the glutamate-only and vehicle control groups.

Caption: Experimental workflow for in vitro neuroprotection assay.

Mechanism of Action: Signaling Pathways

This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered around the antagonism of the N-methyl-D-aspartate (NMDA) receptor and the stabilization of the neuronal cytoskeleton.

NMDA Receptor Antagonism

Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium (Ca²⁺) influx into neurons, a key event in excitotoxicity and subsequent neuronal cell death.[4][5] this compound acts as an NMDA receptor antagonist, blocking this excessive Ca²⁺ influx and thereby preventing the downstream neurotoxic cascade.

Caption: this compound's antagonism of the NMDA receptor pathway.

Cytoskeletal Stabilization via Tau Protein

In neurodegenerative conditions like Alzheimer's disease, the microtubule-associated protein Tau becomes hyperphosphorylated, causing it to detach from microtubules. This leads to microtubule destabilization and the formation of neurofibrillary tangles, contributing to neuronal dysfunction and death.[6][7] this compound has been shown to prevent the glutamate-induced increase in Tau expression and stabilize the neuronal cytoskeleton. This suggests that this compound may interfere with the pathways leading to Tau hyperphosphorylation, thereby promoting microtubule stability and neuronal health.[6][8]

Caption: Postulated mechanism of this compound on Tau and microtubule stability.

References

- 1. reddit.com [reddit.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Hyperphosphorylation of Tau Associates With Changes in Its Function Beyond Microtubule Stability [frontiersin.org]

- 8. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Sabeluzole Treatment Regimen for Neurotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabeluzole is a benzothiazole derivative with demonstrated cognitive-enhancing, anti-ischemic, and antiepileptic properties.[1][2] Preclinical studies have highlighted its neuroprotective potential, particularly in models of excitotoxicity and neurodegenerative diseases such as Alzheimer's disease.[1] A key mechanism of this compound's action involves the stabilization of the neuronal cytoskeleton and the prevention of neurotoxin-induced increases in the expression of microtubule-associated protein tau.[1] These application notes provide detailed protocols for utilizing this compound in in vitro neurotoxicity assays to assess its protective effects against various neurotoxic insults.

Data Presentation

The neuroprotective efficacy of this compound has been quantified in several in vitro models. The following tables summarize the key quantitative data from studies assessing its effect on neurotoxin-induced cell death and tau expression.

Table 1: Neuroprotective Effects of this compound Against Glutamate-Induced Neurotoxicity in Primary Rat Hippocampal Neurons

| Treatment Regimen | This compound Concentration | Neurotoxin | Assay | Endpoint | Result | Reference |

| Chronic (days 1 and 4 in culture) | 0.1 µM | 1 mM Glutamate (16h) | LDH Release | Cytotoxicity | No increase in LDH release compared to control. | [2] |

| Chronic (days 1 and 4 in culture) | 0.1 µM | 1 mM Glutamate (16h) | MAP2 Content | Neuronal Viability | MAP2 content not different from control cultures. | [2] |

| Single (between day 1 to 5) | 0.1 µM | 1 mM Glutamate (16h) | LDH Release | Cytotoxicity | 70-80% drop in glutamate-induced LDH release. | [2] |

| Acute | 10 µM | 1 mM Glutamate (16h) | LDH Release | Cytotoxicity | 40% drop in released LDH induced by glutamate. | [2] |

| Chronic | 34 ± 13 nM (IC50) | 1 mM Glutamate | LDH Release | Cytotoxicity | 50% inhibition of glutamate-induced LDH release. | [2] |

Table 2: Neuroprotective Effects of this compound in Other Neurotoxicity Models

| Cell Type | Treatment Regimen | This compound Concentration | Neurotoxin | Assay | Endpoint | Result | Reference |

| Primary Rat Cerebellar Granule Cells | Repeated (during development) | Nanomolar concentrations | Glutamate | Cell Viability | Increased resistance to glutamate-induced excitotoxicity. | [1] | |

| Differentiated SH-SY5Y Human Neuroblastoma Cells | Pre-treatment | Not specified | Doxorubicin | Tau Immunoreactivity & Cell Death | Prevention of doxorubicin-induced increase in tau and cell death. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the neuroprotective effects of this compound.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in Primary Neurons

This protocol outlines the procedure for chronic and acute this compound treatment to protect primary rat hippocampal or cerebellar granule neurons from glutamate-induced neurotoxicity.

1. Materials:

-

This compound (stock solution in DMSO)

-

Primary rat hippocampal or cerebellar granule neurons

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

L-glutamic acid

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

MAP2 ELISA kit

-

Plate reader

2. Primary Neuron Culture:

-

Isolate hippocampal or cerebellar granule neurons from E17-E18 rat embryos.

-

Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density.

-

Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a humidified 5% CO2 incubator.

3. This compound Treatment Regimens:

-

Chronic Treatment:

-

On day 1 and day 4 in vitro (DIV 1 and DIV 4), add this compound to the culture medium to a final concentration of 0.1 µM.

-

-

Acute Treatment:

-

On DIV 7, add this compound to the culture medium to a final concentration of 10 µM, 30 minutes prior to glutamate exposure.

-

4. Induction of Neurotoxicity:

-

On DIV 7, expose the neurons to 1 mM L-glutamic acid for 16 hours.

5. Assessment of Neuroprotection:

-

LDH Release Assay (Cytotoxicity):

-

After the 16-hour glutamate exposure, collect the culture supernatant.

-

Measure LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculate the percentage of LDH release relative to control (untreated, non-lesioned) and maximum LDH release (lysed cells) controls.

-

-

MAP2 ELISA (Neuronal Viability):

-

After the 16-hour glutamate exposure, wash the cells with PBS.

-

Lyse the cells and prepare cell homogenates.

-

Quantify the MAP2 content in the cell homogenates using a MAP2 ELISA kit according to the manufacturer's instructions.

-

Protocol 2: Evaluation of this compound's Effect on Neurotoxin-Induced Tau Expression

This protocol describes the use of Western blotting to measure the effect of this compound on the expression of tau protein in response to a neurotoxic challenge in primary neurons or differentiated SH-SY5Y cells.

1. Materials:

-

This compound (stock solution in DMSO)

-

Primary rat cerebellar granule neurons or SH-SY5Y human neuroblastoma cells

-

Appropriate cell culture medium and supplements

-

Retinoic acid (for SH-SY5Y differentiation)

-

L-glutamic acid or Doxorubicin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Primary antibodies: anti-tau, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

2. Cell Culture and Differentiation (SH-SY5Y):

-

Culture SH-SY5Y cells in appropriate medium.

-

To differentiate, treat the cells with retinoic acid for 5-7 days.

-

For primary neurons, follow the culture protocol described in Protocol 1.

3. This compound Treatment and Neurotoxin Exposure:

-

For primary neurons, treat with nanomolar concentrations of this compound during development (e.g., on DIV 5 and DIV 8). On DIV 12, expose to glutamate.

-

For differentiated SH-SY5Y cells, pre-treat with this compound for a specified period before exposing them to doxorubicin.

4. Western Blotting:

-

After treatment and neurotoxin exposure, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary anti-tau and anti-β-actin antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the tau protein levels to the β-actin loading control.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental Workflows

Caption: General experimental workflow for this compound neurotoxicity assays.

Caption: Step-by-step workflow for Western blot analysis of tau protein expression.

References

Application Notes and Protocols for Combining Sabeluzole with Other Compounds in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the effects of combining sabeluzole with other compounds in both in vivo and in vitro experimental models relevant to neuroprotection and cognitive enhancement.

Introduction to this compound Combination Studies

This compound is a benzothiazole derivative with neuroprotective properties, showing potential for the treatment of neurodegenerative disorders such as Alzheimer's disease.[1] Its mechanisms of action are thought to involve the modulation of N-methyl-D-aspartate (NMDA) receptor function and protection against glutamate-induced excitotoxicity.[2][3] Combining this compound with other neuroactive compounds can be a strategic approach to enhance therapeutic efficacy, broaden the spectrum of activity, or elucidate its mechanisms of action. The following protocols provide frameworks for testing this compound in combination with other agents in preclinical models.

In Vivo Protocol: Assessing this compound's Reversal of Drug-Induced Amnesia in a Rat Habituation Model

This protocol is adapted from a study investigating the interaction between this compound and the benzodiazepine chlordiazepoxide, which is known to impair memory.[4][5]

Objective: To determine if this compound can prevent the amnesic effects of chlordiazepoxide on habituation in rats.

Materials and Methods:

-

Animals: Adult male rats (specific strain, e.g., Wistar).

-

Compounds: this compound, Chlordiazepoxide, vehicle (e.g., saline).

-

Apparatus: Open field arena.

Experimental Workflow:

Caption: Workflow for the in vivo habituation experiment.

Detailed Protocol:

-

Acclimation: Acclimate rats to the experimental room and handling for several days before the experiment.

-

Drug Administration (Acquisition):

-

Administer this compound subcutaneously (SC) at doses of 5 or 25 mg/kg, or an equivalent volume of vehicle.

-

One hour after this compound administration, place the rat in the open field arena for the acquisition session (e.g., 10 minutes).

-

Immediately following the acquisition session, administer chlordiazepoxide (20 mg/kg, SC) or vehicle.

-

-

Retention Testing:

-

72 hours after the acquisition session, place the rat back into the same open field arena for the retention session.

-

Record locomotor and rearing activities for a set duration (e.g., 10 minutes).

-

-

Data Analysis:

-

Quantify locomotor and rearing activity for both acquisition and retention sessions.

-

Compare the activity levels between the different treatment groups (Vehicle, this compound only, Chlordiazepoxide only, this compound + Chlordiazepoxide). A lack of decrease in activity from acquisition to retention in the chlordiazepoxide group indicates amnesia. A prevention of this effect by this compound suggests a memory-enhancing property.

-

Quantitative Data Summary:

| Treatment Group | Dose (mg/kg, SC) | Locomotor Activity (Retention) | Rearing Activity (Retention) |

| Vehicle | - | Baseline | Baseline |

| Chlordiazepoxide | 20 | Increased (impaired habituation) | Increased (impaired habituation) |

| This compound | 5 or 25 | Baseline | Baseline |

| This compound + Chlordiazepoxide | 5 or 25 + 20 | Reduced vs. Chlordiazepoxide alone | Reduced vs. Chlordiazepoxide alone |

In Vitro Protocol: Neuroprotection Against Glutamate Excitotoxicity

This protocol describes a general method to assess the neuroprotective effects of this compound in combination with another compound against glutamate-induced cell death in primary neuronal cultures.

Objective: To determine if this compound, alone or in combination with another neuroprotective agent (e.g., an antioxidant or another NMDA receptor modulator), can protect neurons from glutamate-induced excitotoxicity.

Materials and Methods:

-

Cell Culture: Primary cortical or hippocampal neurons from embryonic rats or mice.

-

Compounds: this compound, Compound X (e.g., a specific NMDA receptor antagonist or an antioxidant), Glutamate, vehicle (e.g., DMSO).

-

Assays: Lactate dehydrogenase (LDH) assay for cytotoxicity, cell viability assays (e.g., MTT or Calcein-AM/Ethidium Homodimer-1).

Experimental Workflow:

Caption: Workflow for the in vitro neuroprotection experiment.

Detailed Protocol:

-

Cell Culture: Plate primary neurons at an appropriate density in multi-well plates and culture for 7-10 days to allow for maturation.

-

Pre-treatment:

-

Prepare solutions of this compound and Compound X at various concentrations.

-

Pre-treat the neuronal cultures with this compound alone, Compound X alone, or a combination of both for a specified duration (e.g., 24 hours). Include a vehicle control group.

-

-

Glutamate Insult:

-

After the pre-treatment period, add glutamate to the culture medium at a final concentration known to induce excitotoxicity (e.g., 100 µM - 1 mM).

-

Incubate the cells with glutamate for 16-24 hours.

-

-

Assessment of Neuroprotection:

-

LDH Assay: Collect the culture supernatant and measure LDH release as an indicator of cell death.

-

Cell Viability Assay: Use an MTT assay or live/dead cell staining to quantify the percentage of viable cells.

-

-

Data Analysis:

-

Normalize LDH release and cell viability data to the vehicle-treated, non-glutamate control.

-

Compare the protective effects of this compound, Compound X, and their combination against the glutamate-only control.

-

Quantitative Data Summary (Hypothetical):

| Treatment Group | Concentration | % Cell Viability (vs. Control) | % LDH Release (vs. Max) |

| Vehicle (no glutamate) | - | 100% | 0% |

| Glutamate alone | 1 mM | 45% | 100% |

| This compound | 10 µM | 65% | 60% |

| Compound X | 5 µM | 60% | 65% |

| This compound + Compound X | 10 µM + 5 µM | 85% | 25% |

Signaling Pathway: Proposed Mechanism of Action for a Related Compound, Lubeluzole

While the precise signaling pathway for this compound in combination therapies is not fully elucidated, studies on the related compound lubeluzole suggest a mechanism involving the nitric oxide (NO) pathway.[2][6] Lubeluzole has been shown to protect neurons by interfering with the glutamate-activated nitric oxide synthase (NOS) pathway.

Caption: Proposed inhibitory effect on the Glutamate-NO pathway.

This diagram illustrates that excessive glutamate leads to NMDA receptor activation, calcium influx, and subsequent activation of neuronal nitric oxide synthase (nNOS). The resulting increase in nitric oxide and cGMP can contribute to neurotoxicity. A compound like lubeluzole (and potentially this compound) may exert its neuroprotective effects by inhibiting this pathway, possibly at the level of nNOS activation or expression.

Concluding Remarks for Researchers

The provided protocols offer a starting point for investigating the combination of this compound with other compounds. It is crucial to perform dose-response studies for each compound individually before testing them in combination to identify optimal concentrations and potential synergistic, additive, or antagonistic effects. The choice of the second compound should be based on a clear scientific rationale, targeting complementary or related pathways to achieve a desired therapeutic outcome. These experimental frameworks can be adapted to various research questions in the field of neuropharmacology and drug development for neurodegenerative diseases.

References

- 1. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection of lubeluzole is mediated through the signal transduction pathways of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound improves social recognition and antagonizes chlordiazepoxide's effect on habituation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lubeluzole, a novel long-term neuroprotectant, inhibits the glutamate-activated nitric oxide synthase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Long-term Sabeluzole Treatment in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term effects of Sabeluzole treatment on cultured neurons, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective and neurogenic properties of this compound.

Summary of this compound's Long-Term Effects

This compound is a cognitive enhancer that has demonstrated significant neuroprotective properties in long-term neuronal culture studies. Chronic administration of this compound has been shown to protect neurons from excitotoxic insults, prevent pathological changes in the microtubule-associated protein tau, and promote neurite outgrowth. These effects suggest its potential as a therapeutic agent for neurodegenerative diseases.

Data Presentation

The following tables summarize the key quantitative findings from studies on long-term this compound treatment in cultured neurons.

Table 1: Neuroprotective Effects of this compound Against Glutamate-Induced Excitotoxicity

| Treatment Condition | Endpoint Assessed | Result |

| Chronic (0.1 µM on days 1 & 4) + 1 mM Glutamate (16 hrs) | LDH Release | No significant increase compared to control.[1] |

| Chronic (0.1 µM on days 1 & 4) + 1 mM Glutamate (16 hrs) | Cellular MAP2 Content | No significant change compared to control.[1] |

| Single (0.1 µM between days 1-5) + 1 mM Glutamate (16 hrs) | LDH Release | 70-80% reduction in glutamate-induced LDH release.[1] |

| Acute (10 µM) + 1 mM Glutamate (16 hrs) | LDH Release | 40% reduction in glutamate-induced LDH release.[1] |

| Chronic this compound + 1 mM Glutamate | IC50 for LDH Inhibition | 34 +/- 13 nM.[1] |

Table 2: Effect of this compound on Neurite Outgrowth and NMDA Receptor Function

| Treatment Condition | Cell Type | Endpoint Assessed | Result |

| Optimal (0.1 µM - 0.5 µM) this compound | Rat Hippocampal Neurons, N4 Neuroblastoma, Adult Rat DRG | Neurite Outgrowth | 10-30% enhancement.[2] |

| Chronic (7 days) this compound | Rat Cerebellar Granule Cells | NMDA-Induced Inward Current | Selective reduction.[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for this compound's neuroprotective effects and a typical experimental workflow for its evaluation.

References

- 1. Chronic treatment with this compound protects cultured rat brain neurons from the neurotoxic effects of excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound accelerates neurite outgrowth in different neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic this compound treatment of cultured rat cerebellar granule cells reduces N-methyl-D-aspartate-induced inward current - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Sabeluzole Neuroprotection Experiments: Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding experiments where sabeluzole has not demonstrated its expected neuroprotective effects.

Troubleshooting Guide: Investigating Discrepancies in this compound Efficacy

Researchers may encounter variability in the neuroprotective effects of this compound. This guide provides a structured approach to troubleshoot and identify potential sources of these discrepancies.

| Potential Issue | Recommended Action | Rationale |

| Inadequate Pre-treatment/Incubation Time | Review and optimize the duration of this compound pre-treatment before inducing neurotoxicity. In preclinical models, chronic exposure has shown more robust protection than acute treatment.[1] | This compound's protective effects may require sufficient time to modulate cellular pathways involved in neuroprotection. |

| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific experimental model. Preclinical studies have shown efficacy in the nanomolar to low micromolar range. | The neuroprotective effects of this compound are concentration-dependent. Both insufficient and excessive concentrations might lead to a lack of efficacy. |

| Inappropriate Neurotoxicity Model | Ensure the chosen neurotoxicity model is relevant to this compound's proposed mechanism of action (i.e., glutamate excitotoxicity).[1] | This compound's primary mechanism is believed to be the antagonism of NMDA receptor-mediated excitotoxicity. Its effects may be less pronounced in models of neurodegeneration driven by other pathways. |

| Cell Line/Primary Neuron Variability | Use well-characterized cell lines or primary neurons from a consistent source and passage number. | Different neuronal cell types can exhibit varying sensitivities to excitotoxic insults and neuroprotective agents. |

| Assay Sensitivity and Timing | Validate the sensitivity of your cell viability and neuroprotection assays (e.g., LDH, MAP2). Ensure the assay is performed at an appropriate time point post-insult to capture the full extent of neuronal damage and any potential protective effects. | The kinetics of cell death can vary depending on the neurotoxic stimulus. Assaying too early or too late may lead to inaccurate conclusions. |

| Clinical Trial Endpoint Selection | In clinical settings, the choice of endpoints is critical. While cognitive scores like the ADAS-Cog may show modest benefits, more direct measures of neurodegeneration, such as structural brain changes, may not be significantly affected.[2] | The discrepancy between cognitive and structural outcomes was a potential factor in the eventual discontinuation of this compound's development for Alzheimer's disease. |

Frequently Asked Questions (FAQs)

Q1: Why was this compound's development for Alzheimer's disease discontinued despite some positive preclinical and early clinical findings?

A: While preclinical studies demonstrated neuroprotective effects against glutamate-induced excitotoxicity and early clinical trials suggested a potential to slow cognitive decline in Alzheimer's disease patients, the overall evidence was likely not robust enough to warrant continued development.[1][2] A key factor may have been the lack of significant effects on structural brain changes in clinical trials, suggesting that the observed cognitive benefits might not be indicative of a true disease-modifying effect.[2] The development of drugs for Alzheimer's disease is challenging, with many compounds failing in late-stage trials despite promising early results. This compound's global R&D status is now listed as "Discontinued".

Q2: What is the proposed mechanism of action for this compound's neuroprotective effects?

A: this compound is believed to exert its neuroprotective effects primarily by acting as a glutamate receptor antagonist, specifically targeting the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor, this compound can prevent the excessive influx of calcium ions into neurons that is triggered by high levels of glutamate, a key event in the excitotoxic cascade that leads to neuronal cell death.

Q3: What were the key findings from the clinical trial of this compound in Alzheimer's disease patients?

A: A one-year, double-blind, placebo-controlled study investigated this compound (5 mg or 10 mg twice daily) in patients with probable Alzheimer's disease. The key findings are summarized in the table below.[2]

| Outcome Measure | This compound Group | Placebo Group | Key Observation |

| Cognitive Performance (ADAS-Cog) | Greater stability in some cognitive measures | Less stability | This compound may have a modest effect on slowing cognitive deterioration. |

| Structural Brain Changes (CT scans) | No significant changes from baseline | No significant changes from baseline | No significant neuroprotective effect on a structural level was observed. |

Q4: Are there alternative explanations for the failure of this compound to show robust neuroprotective effects in clinical trials?

A: The failure of many Alzheimer's disease drug candidates, including those targeting the glutamatergic system, is a complex issue. Potential contributing factors beyond the drug's specific efficacy include:

-

Disease Stage: Treatment may have been initiated too late in the disease process, when significant and irreversible neuronal damage had already occurred.

-

Pathophysiological Complexity: Alzheimer's disease is a multifaceted disorder involving more than just excitotoxicity. A single-target drug may not be sufficient to halt disease progression.

-

Clinical Trial Design: The sensitivity of clinical trial endpoints to detect subtle but meaningful changes can be a limiting factor.

Detailed Experimental Protocols

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This protocol is based on methodologies used in preclinical studies of this compound.[1]

-

Cell Culture:

-

Isolate hippocampal neurons from 17-day-old rat embryos.

-

Plate neurons on poly-L-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.

-

Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7 days in vitro (DIV).

-

-

This compound Treatment:

-

On DIV 1 and DIV 4, treat the neuronal cultures with this compound at the desired concentrations (e.g., 0.1 µM for chronic treatment). A vehicle control (e.g., DMSO) should be included.

-

-

Induction of Excitotoxicity:

-

On DIV 7, expose the neuronal cultures to 1 mM glutamate for 16 hours to induce excitotoxicity.

-

-

Assessment of Neuroprotection:

-

Following the glutamate incubation, collect the culture supernatant for the Lactate Dehydrogenase (LDH) assay and lyse the remaining cells for the Microtubule-Associated Protein 2 (MAP2) ELISA.

-

Lactate Dehydrogenase (LDH) Assay for Cell Death

-

Sample Collection: Collect the culture supernatant from the glutamate-induced excitotoxicity assay.

-

LDH Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) to each well.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader. Increased absorbance correlates with increased LDH release and, therefore, increased cell death.

Microtubule-Associated Protein 2 (MAP2) ELISA for Neuronal Survival

-

Cell Lysis: After collecting the supernatant for the LDH assay, lyse the remaining neurons in the wells with a lysis buffer containing a protease inhibitor cocktail.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for MAP2.

-

Add the cell lysates to the wells and incubate.

-

Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate and measure the resulting colorimetric change using a microplate reader. A decrease in MAP2 levels indicates neuronal damage and death.

-

Visualizations

Caption: Proposed signaling pathway of this compound in preventing glutamate-induced excitotoxicity.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

References

Optimizing Sabeluzole Dosage for Rodent Models: A Technical Support Center

For researchers, scientists, and drug development professionals utilizing Sabeluzole in rodent models, this technical support center provides a comprehensive guide to dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a neuroprotective agent that has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. Its primary mechanism of action is as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] By modulating the activity of NMDA receptors, this compound can protect neurons from excitotoxicity, a process implicated in various neurological disorders.[2] Additionally, studies suggest that this compound's neuroprotective effects may also be linked to its ability to prevent the injury-induced increase of tau protein expression.[3]

Q2: What is a recommended starting dose for this compound in rats for cognitive enhancement studies?

A2: Based on published preclinical studies, subcutaneous (SC) administration of this compound at doses of 5 mg/kg and 25 mg/kg has been shown to improve social recognition memory in rats.[4] For initial studies, a dose within this range is a reasonable starting point.

Q3: What is a suggested dosage range for neuroprotection studies in rodents?

A3: While specific in vivo neuroprotection studies with this compound detailing dosage are limited, in vitro studies have demonstrated neuroprotective effects at nanomolar to micromolar concentrations in cultured rat neurons.[2] Chronic treatment with 0.1 µM this compound protected cultured rat brain neurons from excitotoxicity.[2] Translating this to an in vivo dose requires careful consideration of the drug's pharmacokinetic and pharmacodynamic properties. As a starting point, researchers could consider a dose range similar to that used in cognitive studies (5-25 mg/kg) and adjust based on efficacy and tolerability in their specific model.

Q4: What is the known pharmacokinetic profile of this compound in rodents?

A4: There is limited publicly available pharmacokinetic data for this compound specifically in rodent models. Human studies have shown a terminal half-life of approximately 33 hours after a single oral dose.[5] However, it is important to note that pharmacokinetic parameters can vary significantly between species. The oral bioavailability of many drugs is often lower in rats compared to humans.

Q5: What are suitable vehicles for administering this compound to rodents?

A5: this compound is a hydrophobic compound. For subcutaneous or intraperitoneal injections, it will likely require a vehicle that can solubilize it. Common vehicles for hydrophobic compounds in preclinical studies include:

-

A solution of Dimethyl sulfoxide (DMSO) and saline: DMSO is a powerful solvent, but it is important to use the lowest effective concentration and to be aware of its potential physiological effects.

-

A mixture of PEG 400 and water or saline: Polyethylene glycol (PEG) is a commonly used vehicle for poorly water-soluble compounds.

-

Cremophor EL or Tween 80 in saline: These are non-ionic surfactants that can aid in the solubilization of hydrophobic drugs.

It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your study. Always include a vehicle-only control group in your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in solution.

-

Question: I dissolved this compound in my vehicle, but it precipitated out over time or when diluted. What should I do?

-